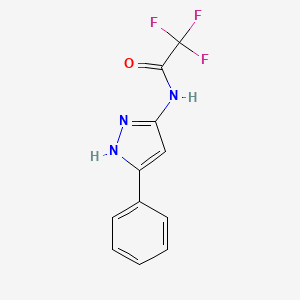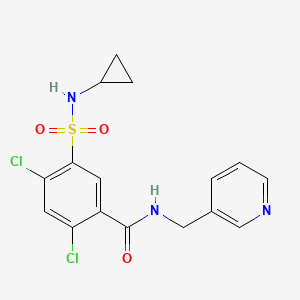![molecular formula C20H28N2O4S B11068733 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068733.png)
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a morpholine sulfonyl group, and a phenyl group
Preparation Methods
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide involves several steps. The starting materials typically include 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid and 4-(morpholin-4-ylsulfonyl)aniline. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like thiols or amines can replace the morpholine group.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It may be used in the production of agrochemicals, such as pesticides or herbicides, due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyclopropane ring and the morpholine sulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds include:
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: This compound shares the cyclopropane ring and the methylprop-1-en-1-yl group but lacks the morpholine sulfonyl and phenyl groups.
4-(morpholin-4-ylsulfonyl)aniline: This compound contains the morpholine sulfonyl group and the phenyl group but lacks the cyclopropane ring.
Chrysanthemic acid: Structurally similar due to the presence of the cyclopropane ring and methyl groups, but differs in the functional groups attached.
The uniqueness of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(4-morpholin-4-ylsulfonylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-14(2)13-17-18(20(17,3)4)19(23)21-15-5-7-16(8-6-15)27(24,25)22-9-11-26-12-10-22/h5-8,13,17-18H,9-12H2,1-4H3,(H,21,23) |
InChI Key |
LTAQTXWISYBHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11068650.png)

![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![4-Methyl-2-(morpholin-4-yl)-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinoline](/img/structure/B11068673.png)
![dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11068676.png)
![2,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzenecarbothioamide](/img/structure/B11068680.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)
![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine](/img/structure/B11068751.png)
![N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068755.png)
